N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide
Description
N-(3-bicyclo[310]hexanyl)-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound featuring a bicyclo[310]hexane ring system and an oxane (tetrahydropyran) ring
Properties
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c15-18(16,6-3-10-1-4-17-5-2-10)14-13-8-11-7-12(11)9-13/h10-14H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEOGFVBVUEXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCS(=O)(=O)NC2CC3CC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps, starting with the construction of the bicyclo[3.1.0]hexane core. One common method involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a practical route to the bicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.
The oxane ring can be introduced through a series of functional group transformations, including epoxidation and subsequent ring-opening reactions. The final step involves the sulfonamide formation, typically achieved by reacting the intermediate with ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to ensure high yields and cost-effectiveness. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its rigid bicyclic structure can be utilized in the development of novel materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[3.1.0]hexane ring system can provide a rigid framework that enhances binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclo[3.1.0]hexane core but differ in their functional groups and substituents.
Oxane derivatives: Compounds containing the oxane ring but with different substituents or additional functional groups.
Uniqueness
N-(3-bicyclo[3.1.0]hexanyl)-2-(oxan-4-yl)ethanesulfonamide is unique due to the combination of the bicyclo[3.1.0]hexane and oxane rings, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
